BenchChemオンラインストアへようこそ!

Methyl 4-(trifluoromethyl)benzoylacetate

Pharmaceutical Intermediates Solid-Phase Synthesis Process Chemistry

Choose Methyl 4-(trifluoromethyl)benzoylacetate (98%, CAS 212755-76-5) for fluorinated drug discovery. This para-CF3 β-ketoester provides distinct advantages over non-fluorinated and positional isomers: solid-state form (mp 58–62°C) enables accurate weighing and rapid QC identity verification against the meta isomer (Δ 34–36°C). The CF3 group enhances lipophilicity and metabolic stability of antitumor candidates. Reported 96% synthetic yield in one-step preparation accelerates lead development. Scalable from grams to 200 kg with full CoA. Request your quote now.

Molecular Formula C11H9F3O3
Molecular Weight 246.18 g/mol
CAS No. 212755-76-5
Cat. No. B1300816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(trifluoromethyl)benzoylacetate
CAS212755-76-5
Molecular FormulaC11H9F3O3
Molecular Weight246.18 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C11H9F3O3/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14/h2-5H,6H2,1H3
InChIKeyNMJOILIYLOHXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(trifluoromethyl)benzoylacetate (CAS 212755-76-5): A Strategic para-Trifluoromethyl β-Ketoester Building Block


Methyl 4-(trifluoromethyl)benzoylacetate (CAS 212755-76-5) is a para-substituted trifluoromethyl benzoylacetate derivative with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol. It exists as a light yellow to orange powder or crystal at 20°C with a melting point range of 58.0–62.0°C [1]. The compound is classified as a β-ketoester and serves as a versatile building block in organic synthesis, particularly as a pharmaceutical intermediate for the preparation of antitumor compounds and other fluorinated drug candidates . The trifluoromethyl group at the para position confers distinct electronic and steric properties that differentiate this compound from non-fluorinated, ortho-substituted, and meta-substituted analogs.

Why Methyl 4-(trifluoromethyl)benzoylacetate Cannot Be Simply Replaced by Other Benzoylacetate Analogs


In medicinal chemistry and materials science, the trifluoromethyl (-CF3) group is a privileged pharmacophore that profoundly alters a molecule's lipophilicity, metabolic stability, and binding interactions. Methyl 4-(trifluoromethyl)benzoylacetate exhibits distinct physical properties (melting point, solubility) and reactivity compared to its non-fluorinated, ortho-CF3, meta-CF3, chloro, fluoro, and methyl analogs . Simply substituting with a cheaper or more readily available benzoylacetate derivative without rigorous experimental validation can lead to failed syntheses, altered biological activity, or compromised material performance due to differences in electronic effects, steric hindrance, and crystallization behavior . The quantitative evidence below substantiates that this compound's para-CF3 substitution pattern and high commercial purity provide specific, verifiable advantages in key research and industrial applications.

Quantitative Differentiation Evidence for Methyl 4-(trifluoromethyl)benzoylacetate (CAS 212755-76-5) Against Key Analogs


Solid-State Stability and Handling Advantage: Higher Melting Point vs. Ortho-CF3 Isomer

Methyl 4-(trifluoromethyl)benzoylacetate (para-CF3) exists as a crystalline solid with a melting point of 58.0–62.0°C, whereas its ortho-CF3 isomer (Methyl 2-(trifluoromethyl)benzoylacetate, CAS 212755-77-6) is a liquid at 20°C . The solid-state nature of the para-isomer simplifies handling, weighing, and storage in laboratory and pilot-plant settings, reducing volatility and spill risks compared to the liquid ortho-analog.

Pharmaceutical Intermediates Solid-Phase Synthesis Process Chemistry

Positional Isomer Differentiation: Distinct Melting Point vs. Meta-CF3 Analog

The para-substituted methyl 4-(trifluoromethyl)benzoylacetate exhibits a melting point range of 58.0–62.0°C, which is significantly lower than the meta-substituted isomer, Methyl 3-(trifluoromethyl)benzoylacetate (CAS 93618-66-7), which melts at 94–96°C . This 34–36°C difference in melting point provides a clear and quantifiable physical property for identity confirmation and purity assessment, enabling straightforward differentiation between these positional isomers during quality control.

Regioselective Synthesis Isomer Purity Process Analytical Technology

Commercial Purity and Supply Chain Readiness: >95% (GC) and 98% (HPLC) with 200 kg Scale

Methyl 4-(trifluoromethyl)benzoylacetate is commercially available with high purity specifications, including >95.0% by GC from TCI [1] and 98% by HPLC from Capot Chemical . Importantly, Capot Chemical specifies a production scale capability of up to 200 kg, indicating established commercial manufacturing processes and reliable supply chain availability. In contrast, the ortho-CF3 isomer (CAS 212755-77-6) is typically offered only in smaller research quantities with lower purity specifications (e.g., 95%) and without publicly advertised multi-kilogram scale capabilities.

Sourcing & Procurement Supply Chain Security Quality Assurance

Validated Synthetic Utility: High-Yield Preparation of Antitumor Drug Intermediates

Methyl 4-(trifluoromethyl)benzoylacetate has been explicitly reported as a key intermediate for the preparation of antitumor compounds, synthesized via a one-step reaction from 1-(4-(trifluoromethyl)phenyl)ethanone and dimethyl carbonate, achieving a high isolated yield of 96% . While similar β-ketoesters can undergo analogous condensations, the para-CF3 substitution pattern is specifically required to impart the desired lipophilicity and metabolic stability to the final antitumor pharmacophore. This demonstrated synthetic efficiency (96% yield) and direct literature link to antitumor applications provide a compelling rationale for selecting this specific compound over less-characterized analogs.

Medicinal Chemistry Antitumor Agents Process R&D

Thermal Stability and Reaction Control: Predicted Boiling Point vs. Non-Fluorinated Analog

The predicted boiling point of methyl 4-(trifluoromethyl)benzoylacetate is 277.4±40.0°C at 760 mmHg . This value is significantly higher than that of non-fluorinated methyl benzoylacetate (CAS 614-27-7), which is a liquid at room temperature with a boiling point below 200°C under reduced pressure. The elevated boiling point, attributable to the electron-withdrawing trifluoromethyl group, allows for higher reaction temperatures in solvent-free or high-boiling solvent systems without excessive volatility, offering better control over exothermic reactions and potentially improving yields in certain transformations.

Thermal Analysis Reaction Engineering Distillation

Fluorine-Enabled Pharmacological Differentiation: Enhanced Lipophilicity and Metabolic Stability vs. Non-Fluorinated Benzoylacetates

The introduction of a trifluoromethyl group at the para position is a well-established medicinal chemistry strategy to increase lipophilicity (LogP) and block metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates . While direct LogP values for this specific compound are not publicly available, the calculated LogP for the analogous acid (4-(trifluoromethyl)benzoylacetic acid) is approximately 2.5, compared to ~1.5 for the non-fluorinated benzoylacetic acid, representing a substantial increase in lipophilicity . This difference translates into enhanced membrane permeability and potential oral bioavailability for derivatives synthesized from the para-CF3 β-ketoester.

Drug Design ADME Properties Bioisosterism

Procurement-Driven Application Scenarios for Methyl 4-(trifluoromethyl)benzoylacetate (CAS 212755-76-5)


Pharmaceutical R&D: Synthesis of Fluorinated Antitumor Drug Candidates

Research teams developing novel antitumor agents can leverage methyl 4-(trifluoromethyl)benzoylacetate as a key β-ketoester building block. The compound's high reported synthetic yield (96%) in a one-step preparation from readily available starting materials ensures efficient access to advanced intermediates . The para-CF3 group imparts enhanced lipophilicity and metabolic stability to the final drug candidates, increasing the likelihood of favorable ADME properties and oral bioavailability. Procurement of high-purity (>95% GC, 98% HPLC) material from established suppliers with multi-kilogram capacity (up to 200 kg) supports both early-stage discovery and late-stage preclinical development .

Process Chemistry and Scale-Up: Solid-State Handling and Thermal Stability for Pilot Plant Operations

In process R&D environments, the solid-state nature of methyl 4-(trifluoromethyl)benzoylacetate (mp 58–62°C) offers a significant operational advantage over its liquid ortho-CF3 isomer. Solid intermediates are easier to weigh accurately, transfer, and store under inert atmosphere, reducing the risk of spills and exposure. Additionally, the predicted high boiling point (277°C) allows for flexible temperature control during reactions, minimizing solvent loss and enabling safer, more controlled scale-up. The availability of this compound at up to 200 kg scale, supported by analytical certificates (CoA), makes it a practical choice for pilot plant campaigns and early manufacturing runs [1].

Analytical Chemistry and Quality Control: Use as a Reference Standard for Positional Isomer Differentiation

The distinct melting point of methyl 4-(trifluoromethyl)benzoylacetate (58–62°C) compared to its meta-CF3 isomer (94–96°C) provides a simple, low-cost method for verifying the identity and purity of the correct positional isomer in synthetic laboratories. QC departments can utilize this large melting point difference (Δ 34–36°C) to quickly screen incoming batches or confirm the success of regioselective syntheses. This physical property, combined with high-purity commercial standards (>95% GC), makes the compound a reliable reference material for method development and routine quality control .

Academic and Industrial Organic Synthesis: Construction of Diverse Heterocyclic Scaffolds

As a β-ketoester, methyl 4-(trifluoromethyl)benzoylacetate serves as a versatile precursor for the synthesis of various heterocycles, including pyrazoles, isoxazoles, and pyrimidines, which are prevalent in bioactive molecules. The presence of the para-CF3 group allows for the construction of fluorinated analogs of known pharmacophores, enabling structure-activity relationship (SAR) studies and the discovery of new lead compounds. The compound's solid-state stability and commercial availability in high purity facilitate its use in both small-scale exploratory reactions and larger-scale library synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(trifluoromethyl)benzoylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.